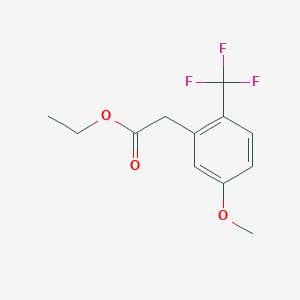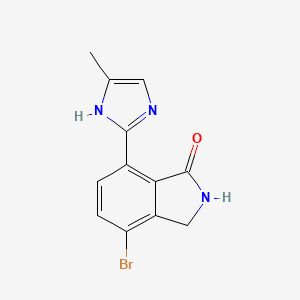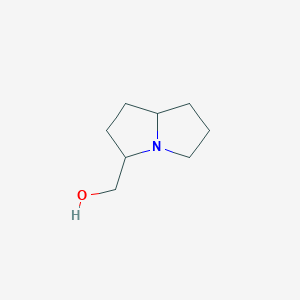
(R)-1-Butoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Butoxypropan-2-ol is an organic compound with the molecular formula C7H16O2. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-1-Butoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atmospheres. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Industrial Production Methods
In industrial settings, ®-1-Butoxypropan-2-ol is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory but is scaled up to handle larger quantities of reactants. The use of advanced catalysts and optimized reaction conditions helps to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Butoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butoxypropanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to butoxypropanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Hydrochloric acid or sulfuric acid as catalysts at elevated temperatures.
Major Products Formed
Oxidation: Butoxypropanone
Reduction: Butoxypropanol
Substitution: Various substituted propanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-1-Butoxypropan-2-ol is used as a solvent and intermediate in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, it is used as a reagent in the synthesis of biologically active molecules. Its ability to form hydrogen bonds makes it useful in studying enzyme-substrate interactions.
Medicine
The compound is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs. Its unique properties allow for the creation of drugs with specific stereochemistry, which can improve efficacy and reduce side effects.
Industry
In the industrial sector, ®-1-Butoxypropan-2-ol is used as a solvent in coatings, inks, and adhesives. Its ability to dissolve a wide range of substances makes it versatile for various applications.
Wirkmechanismus
The mechanism of action of ®-1-Butoxypropan-2-ol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Butoxypropan-2-ol: The enantiomer of ®-1-Butoxypropan-2-ol, with similar chemical properties but different biological activity.
1-Butoxyethanol: A related compound with a shorter carbon chain, used as a solvent in various applications.
2-Butoxyethanol: Another similar compound, used in cleaning products and as a solvent.
Uniqueness
®-1-Butoxypropan-2-ol is unique due to its chiral nature, which allows it to be used in the synthesis of enantiomerically pure compounds. Its specific three-dimensional arrangement makes it valuable in applications where stereochemistry is crucial, such as drug development and asymmetric synthesis.
Eigenschaften
Molekularformel |
C7H16O2 |
|---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
(2R)-1-butoxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
RWNUSVWFHDHRCJ-SSDOTTSWSA-N |
Isomerische SMILES |
CCCCOC[C@@H](C)O |
Kanonische SMILES |
CCCCOCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)

![(1R,5R)-tert-Butyl 10-hydroxy-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12956476.png)


![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)

